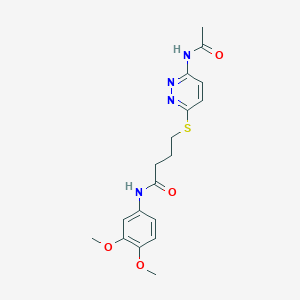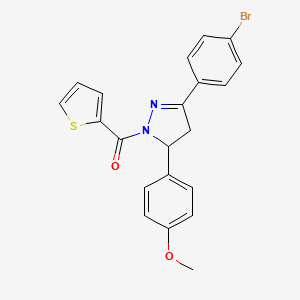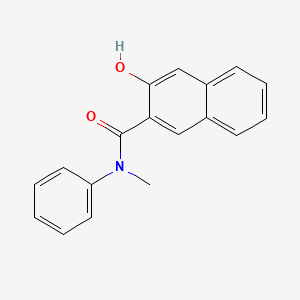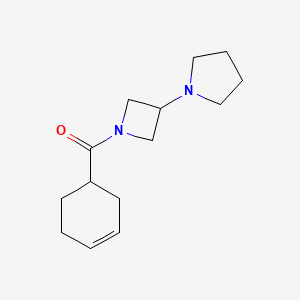
4-((6-acetamidopyridazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-acetamidopyridazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)butanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as APDB or 6-APDB, and it belongs to the class of psychoactive substances known as phenethylamines.
Mecanismo De Acción
APDB acts as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C. The activation of these receptors by APDB results in the modulation of various neurotransmitters such as dopamine, norepinephrine, and glutamate, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APDB are similar to other phenethylamines such as MDMA and MDA. APDB produces a state of heightened empathy, sociability, and emotional openness, which are commonly referred to as entactogenic effects. It also produces mild psychedelic effects such as visual distortions and altered perception of time. The physiological effects of APDB include increased heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APDB has several advantages for lab experiments such as its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to its use such as its potential for abuse and neurotoxicity. Therefore, caution should be exercised when using APDB in lab experiments, and proper safety measures should be taken to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the study of APDB, including the development of new drugs based on its structure, the investigation of its potential therapeutic applications, and the elucidation of its mechanism of action. One potential future direction is the development of APDB derivatives with improved pharmacological properties such as increased selectivity and reduced toxicity. Another direction is the investigation of APDB's potential as a treatment for various neurological disorders such as depression, anxiety, and post-traumatic stress disorder. Finally, the elucidation of APDB's mechanism of action at the molecular level could lead to the development of new drugs that target the serotonin system with greater precision and efficacy.
Métodos De Síntesis
The synthesis of APDB involves the reaction of 6-chloropyridazine-3-thiol with 3,4-dimethoxyphenylbutan-2-one in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of APDB as a yellow solid. The purity of the compound can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
APDB has been studied extensively for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, APDB has been used as a tool to study the function of serotonin receptors and their role in various neurological disorders. In pharmacology, APDB has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders. In medicinal chemistry, APDB has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3,4-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12(23)19-16-8-9-18(22-21-16)27-10-4-5-17(24)20-13-6-7-14(25-2)15(11-13)26-3/h6-9,11H,4-5,10H2,1-3H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCHTXWNVBMJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-acetamidopyridazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2458876.png)
![5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458877.png)

![3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2458879.png)

![N-methyl-1-{6-[(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)thio]pyridazin-3-yl}-1H-imidazole-4-carboxamide](/img/structure/B2458882.png)
![2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid](/img/structure/B2458883.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2458886.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2458890.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2458895.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2458896.png)